molecular formula C12H17F3O3 B14377315 2-(4-Methyl-3-oxocyclohexyl)propan-2-yl trifluoroacetate CAS No. 88239-31-0

2-(4-Methyl-3-oxocyclohexyl)propan-2-yl trifluoroacetate

Cat. No.: B14377315
CAS No.: 88239-31-0
M. Wt: 266.26 g/mol
InChI Key: QBKNBOYBOUVMHQ-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-oxocyclohexyl)propan-2-yl trifluoroacetate is an organic compound with a complex structure that includes a cyclohexyl ring, a trifluoroacetate group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-oxocyclohexyl)propan-2-yl trifluoroacetate typically involves the reaction of 4-methyl-3-oxocyclohexanone with isopropyl trifluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ester linkage. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-oxocyclohexyl)propan-2-yl trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-(4-Methyl-3-oxocyclohexyl)propan-2-yl trifluoroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-oxocyclohexyl)propan-2-yl trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetate group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can participate in hydrogen bonding and other interactions with active sites of enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-3-oxocyclohexyl)propan-2-yl formate
  • 2-(4-Methyl-3-oxocyclohexyl)propan-2-yl acetate
  • 2-(4-Methyl-3-oxocyclohexyl)propan-2-yl butyrate

Uniqueness

2-(4-Methyl-3-oxocyclohexyl)propan-2-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and material science.

Properties

CAS No.

88239-31-0

Molecular Formula

C12H17F3O3

Molecular Weight

266.26 g/mol

IUPAC Name

2-(4-methyl-3-oxocyclohexyl)propan-2-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C12H17F3O3/c1-7-4-5-8(6-9(7)16)11(2,3)18-10(17)12(13,14)15/h7-8H,4-6H2,1-3H3

InChI Key

QBKNBOYBOUVMHQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1=O)C(C)(C)OC(=O)C(F)(F)F

Origin of Product

United States

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